molecular formula C8H6BrNO2 B118747 1-bromo-2-[(E)-2-nitroethenyl]benzene CAS No. 155988-33-3

1-bromo-2-[(E)-2-nitroethenyl]benzene

Cat. No.: B118747
CAS No.: 155988-33-3
M. Wt: 228.04 g/mol
InChI Key: QKFDNZXJABSGIO-AATRIKPKSA-N
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Description

1-Bromo-2-[(E)-2-nitroethenyl]benzene, also known as trans-2-Bromo-β-nitrostyrene, is a high-purity halogenated nitroalkene supplied for research applications. This compound is characterized as a crystalline solid with a molecular weight of 228.05 g/mol . It features a bromine substituent on the aromatic ring and an electron-deficient nitroethenyl group, which defines its reactivity. The crystal structure of this E-isomer reveals a dihedral angle of approximately 23° between the benzene ring and the nitro group, and the packing is stabilized by short intermolecular Br···O contacts . In scientific research, this compound serves as a versatile synthetic intermediate and a subject of biological evaluation. Its core value lies in its role as a Michael acceptor due to the electron-withdrawing nitro group, making it highly reactive in conjugate addition reactions for forming carbon-carbon and carbon-heteroatom bonds . Furthermore, halogenated β-nitrostyrenes are investigated for their significant antimicrobial properties . Structure-Activity Relationship (SAR) studies indicate that the presence of a bromine substituent, both on the aromatic ring and at the β-position of the alkene side chain, can markedly enhance antibacterial activity against a panel of microorganisms . Related bromo-nitroethenyl compounds have demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria by acting as electrophiles that undergo Michael addition with biological thiols, disrupting cellular redox balance . The synthesis is typically achieved via a base-catalyzed Henry reaction between 2-bromobenzaldehyde and nitromethane, followed by purification to yield the final product . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFDNZXJABSGIO-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38815-55-3, 65185-68-4, 155988-33-3
Record name Benzene, ethenyl-, monobromo mononitro deriv.
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Record name NSC170712
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Record name trans-2-Bromo-β-nitrostyrene
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Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds through a base-catalyzed condensation mechanism:

  • Deprotonation of Nitromethane :
    Aqueous NaOH deprotonates nitromethane (CH₃NO₂), generating a nitronate ion (CH₂NO₂⁻).

    CH3NO2+OHCH2NO2+H2O\text{CH}_3\text{NO}_2 + \text{OH}^- \rightarrow \text{CH}_2\text{NO}_2^- + \text{H}_2\text{O}
  • Nucleophilic Attack :
    The nitronate ion attacks the carbonyl carbon of 2-bromobenzaldehyde, forming a β-nitroalkoxide intermediate.

  • Elimination of Water :
    Acidic workup with HCl protonates the intermediate, leading to dehydration and the formation of the (E)-configured nitroethenyl group.

Stoichiometric Parameters

ComponentQuantityRole
2-Bromobenzaldehyde39.8 mmolElectrophilic substrate
Nitromethane99.2 mmolNucleophile
Methanol16.80 mLSolvent
1 M NaOH100.2 mmolBase catalyst
8 M HCl536.0 mmolAcid for workup

Optimization of Reaction Conditions

  • Temperature Control : Maintaining the reaction at 0–10°C during NaOH addition minimizes side reactions such as over-condensation or polymerization.

  • Solvent Selection : Methanol enhances nitromethane solubility while stabilizing the nitronate ion.

  • Acid Workup : Gradual addition to ice-cold HCl ensures selective protonation and prevents premature crystallization.

Purification and Characterization

The crude product is recrystallized from a dichloromethane/n-hexane mixture, yielding colorless prisms. Key characterization data include:

  • Crystal Structure : Monoclinic system with space group P2₁/c.

    a=6.9570A˚,  b=15.646A˚,  c=7.9470A˚,  β=109.34a = 6.9570\, \text{Å},\; b = 15.646\, \text{Å},\; c = 7.9470\, \text{Å},\; \beta = 109.34^\circ
  • Intermolecular Interactions : Short Br⋯O contacts (3.232 Å) stabilize the crystal lattice.

Alternative Synthetic Routes

While the Henry reaction is predominant, other strategies have been explored for nitroolefin synthesis.

Bromination of Preformed Nitroolefins

Brominating 2-[(E)-2-nitroethenyl]benzene using Br₂ in the presence of Lewis acids (e.g., AlCl₃) could theoretically yield the target compound. However, this method faces challenges:

  • Regioselectivity Issues : Bromination may occur at undesired positions due to the electron-withdrawing nitro group.

  • Side Reactions : Oxidative degradation of the nitroethenyl group under bromination conditions is a documented concern.

Sequential Functionalization of Benzene

A multi-step approach involving:

  • Friedel-Crafts alkylation to introduce an ethyl group.

  • Bromination at the para position.

  • Nitration ortho to the bromine.

While effective for ethyl-substituted analogs, this route is less efficient for nitroethenyl derivatives due to steric and electronic mismatches.

Comparative Analysis of Methods

ParameterHenry ReactionBromination RouteSequential Functionalization
Yield Moderate-HighLowLow
Regioselectivity High (E-isomer)PoorModerate
Reaction Time 2–4 hours6–8 hours12–24 hours
Scalability ExcellentPoorModerate

The Henry reaction outperforms alternative methods in efficiency and stereochemical control, making it the preferred industrial and laboratory-scale synthesis.

Mechanistic Insights and Side Reactions

Byproduct Formation

  • Nitroalkane Dimerization : Excess nitromethane may undergo base-catalyzed dimerization, necessitating strict stoichiometric control.

  • Acid-Catalyzed Dehydration : Over-protonation during workup can lead to premature crystallization, reducing yield.

Stereochemical Considerations

The (E)-configuration of the nitroethenyl group is favored due to:

  • Steric Hindrance : The bulky bromine atom disfavors the (Z)-isomer during elimination.

  • Conjugation Stabilization : The planar (E)-form allows maximal π-conjugation between the nitro group and benzene ring.

Industrial-Scale Adaptations

For bulk synthesis, modifications include:

  • Continuous Flow Reactors : Enhance heat dissipation and reduce reaction time.

  • Solvent Recycling : Methanol recovery systems minimize waste .

Chemical Reactions Analysis

1-Bromo-2-[(E)-2-nitroethenyl]benzene undergoes several types of chemical reactions:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2-[(E)-2-nitroethenyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-2-[(E)-2-nitroethenyl]benzene in chemical reactions typically involves the formation of reactive intermediates. For example, in substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key differences among structurally related brominated benzene derivatives:

Compound Name Substituents Functional Groups Key Properties/Applications References
1-Bromo-2-[(E)-2-nitroethenyl]benzene Br (ortho), (E)-NO₂CH=CH (ortho) Nitroolefin Electron-deficient alkene; 1,4-addition
1-Bromo-4-[2-ethoxyethenyl]benzene Br (para), CH₂CH₂OEt (para) Ethoxyethenyl Polarizable ethenyl group; synthetic intermediate
1-Bromo-2-(phenylethynyl)benzene Br (ortho), C≡CPh (ortho) Ethynyl Click chemistry precursor; rigid structure
1-Bromo-2-(4-methoxystyryl)benzene Br (ortho), (E/Z)-CH=CH-C₆H₄OMe Stilbene derivative E/Z isomerism; photochemical applications
1-Bromo-2-(2-chloroethyl)benzene Br (ortho), CH₂CH₂Cl (ortho) Chloroethyl Alkyl halide reactivity; cross-coupling
Key Observations:
  • Electron Effects : The nitro group in the title compound strongly withdraws electrons, enhancing the electrophilicity of the ethenyl group compared to ethoxy (electron-donating) or ethynyl (moderately electron-withdrawing) substituents .
  • Steric and Conformational Factors : The (E)-configuration and ortho-substitution create steric hindrance, limiting rotational freedom. In contrast, ethynyl groups (e.g., 1-bromo-2-(phenylethynyl)benzene) adopt linear geometries, favoring rigidity .
Nitroolefin-Specific Reactivity
  • 1,4-Addition Reactions : The title compound undergoes nucleophilic additions at the β-position of the nitroethenyl group, enabling syntheses of heterocycles and substituted alkanes .
  • Crystal Packing: Br···O interactions stabilize the solid-state structure, a feature absent in non-nitro derivatives like 1-bromo-2-(phenylethynyl)benzene .
Contrast with Ethoxyethenyl and Ethynyl Derivatives
  • 1-Bromo-4-[2-ethoxyethenyl]benzene : The ethoxy group enhances solubility in polar solvents but reduces electrophilicity, favoring reactions like asymmetric hydrogenation .
  • 1-Bromo-2-(phenylethynyl)benzene: Ethynyl groups participate in Sonogashira couplings, forming extended π-systems for materials science applications .
Stilbene Derivatives (E/Z Isomerism)
  • 1-Bromo-2-(4-methoxystyryl)benzene : Exhibits E/Z isomerism, with the E-isomer predominating (54% yield) due to steric and electronic factors in reductive cross-coupling reactions . This contrasts with the fixed (E)-configuration of the title compound, enforced by nitro group steric demands .

Physical and Spectroscopic Data

Property This compound 1-Bromo-2-(phenylethynyl)benzene 1-Bromo-4-[2-ethoxyethenyl]benzene
Crystal System Monoclinic (P21/c) Not reported Not reported
Key NMR Shifts (¹H) δ ~8.0 (aromatic), δ 7.5–8.2 (ethenyl) δ ~7.5 (ethynyl protons) δ ~4.1 (OCH₂CH₃)
Interactions in Solid State Br···O (3.23 Å) π-π stacking Van der Waals

Biological Activity

1-Bromo-2-[(E)-2-nitroethenyl]benzene, with the molecular formula C₈H₆BrNO₂ and a molecular weight of approximately 228.04 g/mol, is an organic compound notable for its unique structure which includes a bromine atom and a nitroethenyl group attached to a benzene ring. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a bromobenzene core substituted with a nitroethenyl group. The E configuration of the nitroethenyl moiety indicates that the higher priority substituents are on opposite sides of the double bond, which influences its reactivity and interactions with biological targets. The presence of the bromine atom contributes to its electrophilic character, allowing it to engage in electrophilic aromatic substitution reactions.

Biological Activity Overview

While specific studies on the biological activity of this compound are somewhat limited, existing research suggests several potential interactions:

  • Enzyme Interactions : Bromobenzene derivatives are known to interact with various enzymes, potentially influencing metabolic pathways. The electrophilic nature of this compound may facilitate these interactions, leading to alterations in enzyme activity that could have pharmacological implications.
  • Anticancer and Antibacterial Properties : Nitro compounds frequently exhibit significant biological properties, including antibacterial and anticancer activities. Related compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may possess similar properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential inhibition of metabolic enzymes due to electrophilic nature,
Anticancer ActivityRelated nitro compounds show cytotoxic effects on cancer cell lines,
Antibacterial EffectsNitro groups in similar compounds exhibit antibacterial properties,

Interaction Studies

Research indicates that this compound can form intermolecular interactions, such as Br···O contacts, which may influence its crystallization and stability. These interactions can affect how the compound behaves in biological systems and its overall efficacy as a therapeutic agent.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including the reaction of 2-bromobenzaldehyde with nitromethane in the presence of a base like sodium hydroxide under controlled temperatures. This compound serves as a versatile building block for functionalized nitroolefins, which have applications in both materials science and medicinal chemistry.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-bromo-2-[(E)-2-nitroethenyl]benzene
Reactant of Route 2
1-bromo-2-[(E)-2-nitroethenyl]benzene

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